Lactariamide A
Description
Lactariamide A is a nitrogen-containing secondary metabolite isolated from fungal species, notably Aspergillus terreus. Such compounds are often biosynthesized via non-ribosomal peptide synthetases (NRPS) or hybrid polyketide-NRPS pathways, contributing to their structural diversity and bioactivity . Its discovery aligns with the increasing interest in fungal endophytes as sources of novel bioactive molecules .
Properties
Molecular Formula |
C42H83NO4 |
|---|---|
Molecular Weight |
666.1 g/mol |
IUPAC Name |
2-hydroxy-N-[2-hydroxy-1-[(2S,3R)-3-tetradecyloxiran-2-yl]ethyl]tetracosanamide |
InChI |
InChI=1S/C42H83NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-39(45)42(46)43-38(37-44)41-40(47-41)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h38-41,44-45H,3-37H2,1-2H3,(H,43,46)/t38?,39?,40-,41+/m1/s1 |
InChI Key |
LZQIWGKTNAQMJH-QXLYETOESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)[C@H]1[C@H](O1)CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C1C(O1)CCCCCCCCCCCCCC)O |
Synonyms |
lactariamide A N-2'-hydroxytetracosanoyl-2-amino-3,4-epoxyoctadecan-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Related Compounds
Key Observations:
Structural Diversity: Lactariamides (A and B) are amide derivatives, whereas aspergillamides (e.g., Asperteramide A) are modified tripeptides with dehydroamino acid residues, enabling conformational flexibility and bioactivity . Beauvericin, a cyclic depsipeptide, demonstrates ionophoric properties distinct from lactariamides, highlighting functional divergence within the same fungal source .
Beauvericin’s ionophoric activity contrasts with the undefined bioactivity of this compound, suggesting niche pharmacological roles for each compound.
Biosynthetic Pathways :
- Lactariamides may arise from NRPS pathways, while polyketide synthases (PKS) likely contribute to pyridine-containing variants like Lactariamide B .
Functional and Pharmacological Contrasts
Discussion:
- Cytotoxicity : Asperteramide A’s cytotoxicity is better characterized than this compound’s, underscoring the need for targeted studies on the latter .
- Structural-Activity Relationships (SAR) : The pyridine moiety in Lactariamide B may confer unique binding affinities compared to this compound’s presumed lactam core, influencing target selectivity .
- Ecological Roles : These compounds may serve as chemical defenses for Aspergillus terreus against microbial competitors or environmental stressors, a hypothesis supported by Beauvericin’s antifungal activity .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Lactariamide A, and how can purity be validated?
- This compound synthesis typically involves multi-step organic reactions, including amide bond formation and cyclization. Key validation steps:
- Chromatographic purity : HPLC with UV/Vis detection (≥95% purity threshold) .
- Spectroscopic confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) for structural corroboration .
- Methodological tip: Include negative controls (e.g., reaction without catalysts) to confirm reaction specificity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stereochemistry?
- Circular dichroism (CD) : Resolves chiral centers in the lactam ring .
- X-ray crystallography : Gold standard for absolute configuration determination, but requires high-quality single crystals .
- ROESY NMR : Identifies spatial proximity of protons in complex stereoisomers .
Q. How can researchers design bioactivity assays to evaluate this compound’s antimicrobial properties?
- Step 1 : Use standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923) and CLSI guidelines for MIC (minimum inhibitory concentration) determination .
- Step 2 : Include positive controls (e.g., vancomycin) and vehicle controls (e.g., DMSO) to validate assay conditions .
- Data interpretation : Apply non-linear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
Advanced Research Questions
Q. How to resolve contradictions in reported cytotoxicity data for this compound across studies?
- Variable analysis :
- Purity : Cross-validate compound purity via orthogonal methods (e.g., LC-MS vs. NMR) .
- Assay conditions : Compare cell lines (e.g., HepG2 vs. HEK293), exposure times, and serum concentrations .
- Statistical rigor : Use ANOVA with post-hoc tests to assess inter-study variability .
Q. What computational strategies are effective for predicting this compound’s molecular targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., bacterial FabH enzyme) to identify binding affinities .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .
- Validation : Correlate in silico predictions with mutagenesis studies (e.g., alanine scanning) .
Q. How to optimize experimental designs for studying this compound’s pharmacokinetics in vivo?
- Dosing strategy : Use non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations .
- Sampling intervals : Collect plasma/tissue samples at t = 0.5, 1, 2, 4, 8, 12, 24 h post-administration .
- Analytical method : LC-MS/MS with deuterated internal standards (e.g., this compound-d₃) to minimize matrix effects .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for validating this compound’s dose-response relationships?
- Non-linear curve fitting : Use four-parameter logistic models (e.g., Hill equation) .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points .
- Reproducibility : Report mean ± SEM from ≥3 independent experiments .
Q. How to address variability in chromatographic retention times during HPLC analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
